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Compound of Interest

Compound Name: Lucidin3-O-glucoside

Cat. No.: B15286773

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Lucidin-3-O-
glucoside, an anthraquinone glycoside of interest in phytochemical and pharmacological
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the
experimental protocols typically employed for such analyses.

Spectral Data Summary

The spectral data for Lucidin-3-O-glucoside (1-hydroxy-2-hydroxymethylanthraquinone 3-O-[3-
D-glucopyranoside) is crucial for its identification and structural elucidation. The following tables
summarize the key quantitative data obtained from *H NMR, 13C NMR, ESI-MS, and UV-Vis
spectroscopy. This information is based on the characterization of the compound isolated from
Rubia tinctorum[1].

'H NMR Spectral Data

The *H NMR spectrum provides detailed information about the proton environment in the
molecule. The chemical shifts () are reported in parts per million (ppm).
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Chemical Shift (6

Coupling Constant

Proton Assignment Multiplicity .
ppm) (J in Hz)
H-4 7.20 S
H-5 7.63 s
H-7 7.49 d 7.8
H-8 8.12 d 8.6
2-CH:z 4.75 S
H-1' 5.13 d 6.7
Sugar Protons 3.22-3.71 m

Solvent: DMSO-ds

3C NMR Spectral Data

The 13C NMR spectrum reveals the carbon framework of Lucidin-3-O-glucoside.
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Carbon Assignment Chemical Shift (6 ppm)
C-1 163.5
C-2 117.4
C-3 162.4
C-4 108.2
C-4a 131.8
C-5 113.3
C-6 161.8
C-7 121.7
C-8 128.9
C-8a 127.2
C-9 185.2
C-9a 107.9
C-10 181.7
2-CH:2 58.0
c-1' 100.1
Cc-2 73.1
C-3 77.3
Cc-4' 69.5
C-5' 76.3
C-6' 60.5

Solvent: DMSO-de

Mass Spectrometry (MS) Data
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Electrospray lonization Mass Spectrometry (ESI-MS) is a key technique for determining the
molecular weight and fragmentation pattern of Lucidin-3-O-glucoside.

lon mlz

[M+H]* 433.1129

UV-Vis Spectral Data

The UV-Vis spectrum provides information about the electronic transitions within the molecule
and is characteristic of the anthraquinone chromophore.

Solvent Amax (nm)

Methanol 245, 275, 410

Experimental Protocols

The acquisition of high-quality spectral data is contingent on meticulous experimental
procedures. The following sections outline standardized protocols for the analysis of
anthraquinone glycosides like Lucidin-3-O-glucoside.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution.

Sample Preparation:

e Dissolve 5-10 mg of the purified Lucidin-3-O-glucoside in approximately 0.5 mL of a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-da).

o Transfer the solution to a 5 mm NMR tube.
o Ensure the sample is free of particulate matter.

IH NMR Acquisition Parameters:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Pulse Program: Standard 1D proton experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-15 ppm.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Standard 1D carbon experiment with proton decoupling.

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QgQ) instrument.

Sample Preparation:

e Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
LC-MS/MS Analysis:
e Column: Areverse-phase C18 column is typically used.

» Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
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 lonization Mode: ESI in positive or negative ion mode. For anthraquinone glycosides,
positive mode is often informative for observing the protonated molecule [M+H]*.

 MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the
precursor ion to obtain structural information. The neutral loss of the sugar moiety (162 Da
for glucose) is a characteristic fragmentation.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:

e Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g.,
methanol, ethanol) of known concentration.

o Prepare a series of dilutions to obtain a concentration that gives an absorbance reading
within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:
e Wavelength Range: Scan from 200 to 800 nm.
o Blank: Use the same solvent as a blank to zero the instrument.

o Data Recording: Record the wavelengths of maximum absorbance (Amax).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a natural product like Lucidin-3-O-glucoside.
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Extraction & Isolation
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Caption: Workflow for the isolation and spectral characterization of Lucidin-3-O-glucoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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